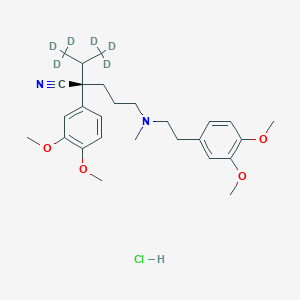
(R)-(+)-Verapamil-d6 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Verapamil-d6 Hydrochloride is a deuterated form of Verapamil Hydrochloride, a phenylalkylamine calcium channel blocker. This compound is used primarily in scientific research to study the pharmacokinetics and metabolism of Verapamil, as the deuterium atoms provide a distinct mass difference that aids in analytical detection.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Verapamil-d6 Hydrochloride involves the incorporation of deuterium atoms into the Verapamil molecule. This can be achieved through the use of deuterated reagents in the synthesis process. The reaction typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the deuterated precursor.
Deuteration: The precursor undergoes a deuteration reaction, where hydrogen atoms are replaced with deuterium atoms.
Final Product Formation: The deuterated precursor is then converted into ®-(+)-Verapamil-d6 Hydrochloride through a series of chemical reactions, including esterification and hydrolysis.
Industrial Production Methods
Industrial production of ®-(+)-Verapamil-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of deuterated reagents are used to produce the deuterated precursor.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality Control: The final product undergoes rigorous quality control to confirm its chemical structure and purity.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Verapamil-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-(+)-Verapamil-d6 Hydrochloride, such as its oxides, reduced forms, and substituted derivatives.
Aplicaciones Científicas De Investigación
®-(+)-Verapamil-d6 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Verapamil.
Biology: Employed in studies to understand the biological pathways and interactions of Verapamil.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Verapamil.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
®-(+)-Verapamil-d6 Hydrochloride exerts its effects by blocking voltage-dependent calcium channels. This action inhibits the influx of calcium ions into cardiac and smooth muscle cells, leading to relaxation of the muscles and reduction in heart rate. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium ion regulation in the cardiovascular system .
Comparación Con Compuestos Similares
Similar Compounds
Diltiazem: Another calcium channel blocker used for similar medical conditions.
Nifedipine: A dihydropyridine calcium channel blocker with a different chemical structure.
Amlodipine: A long-acting dihydropyridine calcium channel blocker.
Uniqueness
®-(+)-Verapamil-d6 Hydrochloride is unique due to its deuterium atoms, which provide a distinct mass difference that aids in analytical detection. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise tracking of the compound is essential.
Propiedades
Fórmula molecular |
C27H39ClN2O4 |
|---|---|
Peso molecular |
497.1 g/mol |
Nombre IUPAC |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pentanenitrile;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/t27-;/m1./s1/i1D3,2D3; |
Clave InChI |
DOQPXTMNIUCOSY-JBRXLGGISA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2,3-Dihydroxypropanoyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B13434589.png)
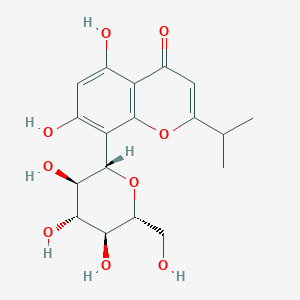
![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)

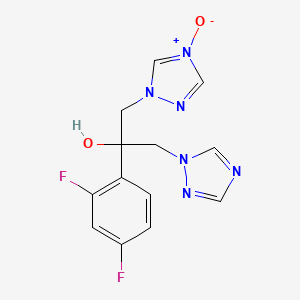

![N7-Des[2-(1H-tetrazol-1-yl)acetyl]-N7-(tert-butylcarbonyl) Cefazolin Sodium Salt](/img/structure/B13434623.png)

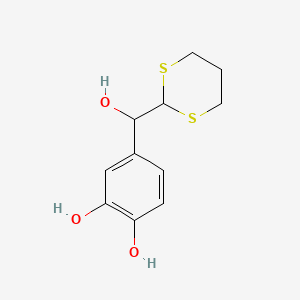
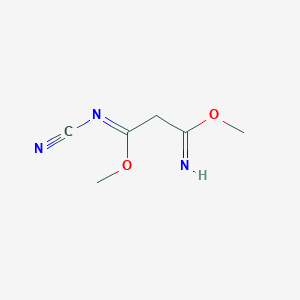


![[2-(3-Hydroxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine Hydrochloride](/img/structure/B13434672.png)
